REACTION_SMILES
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[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[CH3:35][CH2:36][OH:37].[Cl-:1].[Cl-:3].[Cl-:4].[Eu+3:2].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][c:10]([I:11])[c:12]([O:13][c:14]2[cH:15][c:16]([I:17])[c:18]([OH:19])[c:20]([I:21])[cH:22]2)[c:23]([I:24])[cH:25]1)[C:26]([OH:27])=[O:28].[Na:29]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][c:10]([I:11])[c:12]([O:13][c:14]2[cH:15][c:16]([I:17])[c:18]([OH:19])[c:20]([I:21])[cH:22]2)[c:23]([I:24])[cH:25]1)[C:26](=[O:27])[OH:28]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CCO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Eu+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1)C(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
NC(Cc1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[CH3:35][CH2:36][OH:37].[Cl-:1].[Cl-:3].[Cl-:4].[Eu+3:2].[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][c:10]([I:11])[c:12]([O:13][c:14]2[cH:15][c:16]([I:17])[c:18]([OH:19])[c:20]([I:21])[cH:22]2)[c:23]([I:24])[cH:25]1)[C:26]([OH:27])=[O:28].[Na:29]>>[NH2:5][CH:6]([CH2:7][c:8]1[cH:9][c:10]([I:11])[c:12]([O:13][c:14]2[cH:15][c:16]([I:17])[c:18]([OH:19])[c:20]([I:21])[cH:22]2)[c:23]([I:24])[cH:25]1)[C:26](=[O:27])[OH:28]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Eu+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(Cc1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
NC(Cc1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |